molecular formula C17H18N4OS B10863174 (5E)-5-(1H-indol-3-ylmethylidene)-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4(5H)-one

(5E)-5-(1H-indol-3-ylmethylidene)-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4(5H)-one

Cat. No.: B10863174
M. Wt: 326.4 g/mol
InChI Key: RKISNZZUCGJMSZ-ZRDIBKRKSA-N
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Description

5-(1H-INDOL-3-YLMETHYLENE)-2-(4-METHYLPIPERAZINO)-1,3-THIAZOL-4(5H)-ONE is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features an indole moiety, a piperazine ring, and a thiazole core, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-INDOL-3-YLMETHYLENE)-2-(4-METHYLPIPERAZINO)-1,3-THIAZOL-4(5H)-ONE typically involves the condensation of an indole derivative with a thiazole precursor. The reaction conditions may include:

    Reagents: Indole-3-carboxaldehyde, 4-methylpiperazine, thioamide

    Catalysts: Acid or base catalysts to facilitate the condensation reaction

    Solvents: Common organic solvents such as ethanol or dimethyl sulfoxide (DMSO)

    Temperature: Reactions are often carried out at elevated temperatures (e.g., 80-100°C) to ensure complete conversion

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(1H-INDOL-3-YLMETHYLENE)-2-(4-METHYLPIPERAZINO)-1,3-THIAZOL-4(5H)-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion of the thiazole ring to sulfoxides or sulfones

    Reduction: Reduction of the indole moiety to form dihydroindole derivatives

    Substitution: Electrophilic or nucleophilic substitution reactions on the indole or thiazole rings

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens, alkylating agents, nucleophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dihydroindole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules

    Biology: As a probe for studying biological processes involving indole and thiazole derivatives

    Medicine: Potential therapeutic agent for targeting specific diseases, such as cancer or infectious diseases

    Industry: Use in the development of new materials or as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of 5-(1H-INDOL-3-YLMETHYLENE)-2-(4-METHYLPIPERAZINO)-1,3-THIAZOL-4(5H)-ONE likely involves interactions with specific molecular targets, such as enzymes or receptors. The indole moiety may interact with tryptophan-binding proteins, while the thiazole ring could modulate enzyme activity. Detailed studies are needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1H-INDOL-3-YLMETHYLENE)-2-(4-METHYLPIPERAZINO)-1,3-THIAZOL-4(5H)-ONE
  • 5-(1H-INDOL-3-YLMETHYLENE)-2-(4-METHYLPIPERIDINO)-1,3-THIAZOL-4(5H)-ONE
  • 5-(1H-INDOL-3-YLMETHYLENE)-2-(4-METHYLMORPHOLINO)-1,3-THIAZOL-4(5H)-ONE

Uniqueness

The uniqueness of 5-(1H-INDOL-3-YLMETHYLENE)-2-(4-METHYLPIPERAZINO)-1,3-THIAZOL-4(5H)-ONE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the piperazine ring, in particular, may enhance its solubility and bioavailability compared to similar compounds.

Properties

Molecular Formula

C17H18N4OS

Molecular Weight

326.4 g/mol

IUPAC Name

5-[(Z)-indol-3-ylidenemethyl]-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-ol

InChI

InChI=1S/C17H18N4OS/c1-20-6-8-21(9-7-20)17-19-16(22)15(23-17)10-12-11-18-14-5-3-2-4-13(12)14/h2-5,10-11,22H,6-9H2,1H3/b12-10+

InChI Key

RKISNZZUCGJMSZ-ZRDIBKRKSA-N

Isomeric SMILES

CN1CCN(CC1)C2=NC(=C(S2)/C=C/3\C=NC4=CC=CC=C43)O

Canonical SMILES

CN1CCN(CC1)C2=NC(=C(S2)C=C3C=NC4=CC=CC=C43)O

Origin of Product

United States

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